molecular formula C11H9ClO4S B2356439 4,4-Dioxo-3-phenyl-5,6-dihydro-1,4$l^{6}-oxathiine-2-carbonyl chloride CAS No. 1353498-40-4

4,4-Dioxo-3-phenyl-5,6-dihydro-1,4$l^{6}-oxathiine-2-carbonyl chloride

Cat. No.: B2356439
CAS No.: 1353498-40-4
M. Wt: 272.7
InChI Key: RKOVZYQETWNKAZ-UHFFFAOYSA-N
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Description

4,4-Dioxo-3-phenyl-5,6-dihydro-1,4$l^{6}$-oxathiine-2-carbonyl chloride is a synthetic organic compound belonging to the oxathiine family. This compound is characterized by a six-membered ring containing sulfur, oxygen, and nitrogen atoms. It is a white to off-white crystalline powder with a molecular formula of C${11}$H${9}$ClO$_{4}$S and a molecular weight of 272.7 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Dioxo-3-phenyl-5,6-dihydro-1,4$l^{6}$-oxathiine-2-carbonyl chloride can be synthesized through several methods:

    Reaction of 2-hydroxythiophenol with phthalic anhydride: This reaction is carried out in the presence of thionyl chloride.

    Reaction of phthalimide with thioanisole: This method involves the use of potassium hydroxide followed by chlorination with thionyl chloride.

Industrial Production Methods

The industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, ensuring high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4,4-Dioxo-3-phenyl-5,6-dihydro-1,4$l^{6}$-oxathiine-2-carbonyl chloride undergoes various chemical reactions, including:

    Hydrolysis: The compound can be easily hydrolyzed in the presence of water or other nucleophiles to form the corresponding carboxylic acid.

    Substitution Reactions: Due to the presence of the carbonyl chloride group, it can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions of bases or acids.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under mild to moderate conditions.

Major Products

    Hydrolysis: Formation of the corresponding carboxylic acid.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,4-Dioxo-3-phenyl-5,6-dihydro-1,4$l^{6}$-oxathiine-2-carbonyl chloride has diverse applications in scientific research:

    Chemistry: Used as a reactive precursor in various organic synthesis reactions.

    Biology: Investigated for its potential use as a fluorescent probe for sensing and imaging applications.

    Medicine: Explored for its potential biological activities, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4,4-Dioxo-3-phenyl-5,6-dihydro-1,4$l^{6}$-oxathiine-2-carbonyl chloride involves its reactivity due to the carbonyl chloride group. This group can undergo nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile interacting with the compound.

Comparison with Similar Compounds

4,4-Dioxo-3-phenyl-5,6-dihydro-1,4$l^{6}$-oxathiine-2-carbonyl chloride can be compared with other oxathiine derivatives:

    4,5-Dioxo-2,3-diaryl-5-diazo-6,6-dimethyl-4,5,6,7-tetrahydroindazoles: These compounds also contain a six-membered ring with heteroatoms and exhibit similar reactivity.

    4,4-Dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carbonyl chloride: A closely related compound with similar structural and chemical properties.

Properties

IUPAC Name

4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO4S/c12-11(13)9-10(8-4-2-1-3-5-8)17(14,15)7-6-16-9/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKOVZYQETWNKAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C(=C(O1)C(=O)Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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